N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine
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Overview
Description
N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine is a chemical compound with the molecular formula C11H13NO3S2. It is known for its unique structural features, which include a phenoxyethyl group, a sulfanyl group, and a carbonothioyl group attached to a glycine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine typically involves the reaction of 2-phenoxyethanethiol with carbon disulfide and glycine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process. Ensuring the availability of high-purity starting materials and maintaining stringent quality control measures are crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to form thiols or thioethers.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. These interactions are mediated through its functional groups, which can form covalent or non-covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Thiosulfate: Contains a sulfanyl group and is used in various chemical processes.
Phenoxyacetic acid: Shares the phenoxyethyl group and is used in herbicides.
Glycine derivatives: Various glycine derivatives are used in pharmaceuticals and biochemistry.
Uniqueness
N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
90705-48-9 |
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Molecular Formula |
C11H13NO3S2 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
2-(2-phenoxyethylsulfanylcarbothioylamino)acetic acid |
InChI |
InChI=1S/C11H13NO3S2/c13-10(14)8-12-11(16)17-7-6-15-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,16)(H,13,14) |
InChI Key |
YGFRUNXIQQWPFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC(=S)NCC(=O)O |
Origin of Product |
United States |
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